molecular formula C20H15NO B14115933 6-(4-Methoxyphenyl)phenanthridine

6-(4-Methoxyphenyl)phenanthridine

Cat. No.: B14115933
M. Wt: 285.3 g/mol
InChI Key: QQXKKZYHUQPJGQ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)phenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. This compound is characterized by the presence of a methoxy group attached to the phenyl ring at the 6th position of the phenanthridine structure. Phenanthridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyphenyl)phenanthridine can be achieved through various methods. One common approach involves the cyclization of 2-isocyanobiphenyls with hydrazines under visible light-induced aerobic oxidative conditions. This method is metal-free and utilizes eosin B as a photocatalyst . Another method involves the use of iodine-mediated intramolecular sp3 C-H amination of aniline precursors .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)phenanthridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenanthridine core.

    Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenanthridinone derivatives, while substitution reactions can yield a variety of substituted phenanthridines with different functional groups.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)phenanthridine can be compared with other phenanthridine derivatives and benzo[c]phenanthridine alkaloids. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

6-(4-methoxyphenyl)phenanthridine

InChI

InChI=1S/C20H15NO/c1-22-15-12-10-14(11-13-15)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3

InChI Key

QQXKKZYHUQPJGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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